molecular formula C13H14N4O B14893887 3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide

3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide

Cat. No.: B14893887
M. Wt: 242.28 g/mol
InChI Key: YUQSFMCHBCICAZ-UHFFFAOYSA-N
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Description

3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide is a compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with 3-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazine derivatives. These products can be further characterized and utilized in various applications .

Mechanism of Action

The mechanism of action of 3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation and require further research.

Comparison with Similar Compounds

3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C13H14N4O/c1-2-9-4-3-5-10(8-9)17-13(18)11-12(14)16-7-6-15-11/h3-8H,2H2,1H3,(H2,14,16)(H,17,18)

InChI Key

YUQSFMCHBCICAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2N

Origin of Product

United States

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